molecular formula C11H12O4 B1624769 2-Acetoxy-3-phenylpropanoic acid CAS No. 69056-25-3

2-Acetoxy-3-phenylpropanoic acid

Cat. No.: B1624769
CAS No.: 69056-25-3
M. Wt: 208.21 g/mol
InChI Key: VLUWDAHVYCOUSR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetoxy-3-phenylpropanoic acid typically involves the esterification of 3-hydroxy-2-phenylpropanoic acid with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the acetylation process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-2-phenylpropanoic acid and acetic acid.

    Oxidation: The phenyl group can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reduction reactions.

Major Products Formed:

    Hydrolysis: 3-Hydroxy-2-phenylpropanoic acid and acetic acid.

    Oxidation: Benzoic acid derivatives.

    Reduction: 3-Phenylpropanol.

Scientific Research Applications

2-Acetoxy-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-acetoxy-3-phenylpropanoic acid involves its hydrolysis to release 3-hydroxy-2-phenylpropanoic acid and acetic acid. The hydrolyzed product can then participate in various biochemical pathways, depending on the specific application. For instance, in drug development, the hydrolyzed product may interact with specific enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

    3-Hydroxy-2-phenylpropanoic acid: The hydrolyzed form of 2-acetoxy-3-phenylpropanoic acid.

    3-Phenylpropanoic acid: A structurally related compound lacking the acetoxy group.

    2-Phenylpropanoic acid: Another related compound with a different substitution pattern on the propanoic acid backbone.

Uniqueness: this compound is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity. This functional group allows for specific reactions such as ester hydrolysis and acetylation, making the compound valuable in synthetic chemistry and drug design.

Properties

IUPAC Name

2-acetyloxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUWDAHVYCOUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455416
Record name 2-(Acetyloxy)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69056-25-3
Record name 2-(Acetyloxy)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.83 g (61.53 mmol) of acetyl chloride are added to 8.88 g (53.49 mmol) of (RS)-2-hydroxy-3-phenyl propanoic acid. The mixture is refluxed for 30 minutes. The excess acetyl chloride is evaporated. 11.18 g of (RS)-2-acetyloxy-3-phenyl propanoic acid are obtained.
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
8.88 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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